Welcome to the BenchChem Online Store!
molecular formula C7H8BrNO2 B8640157 5-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one

5-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one

Cat. No. B8640157
M. Wt: 218.05 g/mol
InChI Key: SBDBRPAWWDUTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08314087B2

Procedure details

To a stirring solution of 5-bromo-2(1H)-pyridone (1000 mg, 5.74 mmol) in dry DMF (10 mL) under nitrogen was added sodium hydride (60% dispersion in mineral oil, 264 mg, 11.5 mmol). After 20 min at 23° C., 2-bromoethyl alcohol (448 μl, 6.32 mmol) was added and the reaction mixture was stirred at 23° C. for 3 days. The reaction was quenched with NH4Cl (sat., 20 mL) and extracted with 9:1 CH2Cl2/iPrOH (50 mL; 25 mL×6). The combined organics were dried over MgSO4, and concentrated to an oil under reduced pressure from toluene. iPrOH (0.5 mL) was added, and the solution was seeded with crystals of the product. The resulting solids were washed with iPrOH (0.5 mL) and ether (2×2 mL). The mother liquor was then purified on silica (12 g) eluting with 0-3% MeOH/CH2Cl2. MS (ESI pos. ion) m/z (MH+): 217/219. Calc'd exact mass for C7H8BrNO2: 216. 1HNMR (400 MHz, CDCl3): δ 3.34 (br. s., 1H) 3.90-3.94 (m, 2H) 4.02-4.10 (m, 2H) 6.49 (d, J=9.59 Hz, 1H) 7.39 (dd, J=9.68, 2.64 Hz, 1H) 7.49-7.53 (m, 1H). 13C NMR (101 MHz, CDCl3) δ ppm 53.11, 61.04, 98.15, 121.80, 138.62, 143.04, 161.89
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
448 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[H-].[Na+].Br[CH2:12][CH2:13][OH:14]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([CH2:12][CH2:13][OH:14])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
BrC=1C=CC(NC1)=O
Name
Quantity
264 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
448 μL
Type
reactant
Smiles
BrCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 23° C. for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with NH4Cl (sat., 20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with 9:1 CH2Cl2/iPrOH (50 mL; 25 mL×6)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil under reduced pressure from toluene
ADDITION
Type
ADDITION
Details
iPrOH (0.5 mL) was added
WASH
Type
WASH
Details
The resulting solids were washed with iPrOH (0.5 mL) and ether (2×2 mL)
CUSTOM
Type
CUSTOM
Details
The mother liquor was then purified on silica (12 g)
WASH
Type
WASH
Details
eluting with 0-3% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC=1C=CC(N(C1)CCO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.